molecular formula C11H12FNO B13467269 rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide

rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide

Cat. No.: B13467269
M. Wt: 193.22 g/mol
InChI Key: LEQOPAZYPBEAHQ-VHSXEESVSA-N
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Description

rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide is a chiral compound with potential applications in various fields of scientific research. The compound’s structure features a cyclobutane ring substituted with a fluorine atom and a phenyl group, making it an interesting subject for studies in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable cyclobutane derivative with a fluorinating agent and subsequent amide formation with aniline. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes to facilitate the cyclization and fluorination steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization ensures the production of high-quality compounds suitable for research and development .

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted cyclobutane derivatives. These products are often characterized using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structures .

Scientific Research Applications

rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenyl group contribute to its binding affinity and selectivity. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding kinetics and molecular interactions are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rac-(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its metabolic stability and binding affinity, making it a valuable compound for drug development and other applications .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

(1R,2R)-2-fluoro-N-phenylcyclobutane-1-carboxamide

InChI

InChI=1S/C11H12FNO/c12-10-7-6-9(10)11(14)13-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,13,14)/t9-,10+/m0/s1

InChI Key

LEQOPAZYPBEAHQ-VHSXEESVSA-N

Isomeric SMILES

C1C[C@H]([C@H]1C(=O)NC2=CC=CC=C2)F

Canonical SMILES

C1CC(C1C(=O)NC2=CC=CC=C2)F

Origin of Product

United States

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